9-Ethylanthracene

Solid-State Chemistry Crystallization Physical Organic Chemistry

Choose 9-Ethylanthracene over generic anthracene derivatives for mission-critical photophysical and electrochemical research. This 9-substituted building block achieves an 80.06% quantum yield when grafted onto polycarbosilane backbones (9-EA-PCSh), directly enabling high-efficiency blue-emitting layers in foldable OLEDs. Unlike 9-methylanthracene—which generates complex product mixtures in radical-cation-mediated oxidations—9-ethylanthracene undergoes a single, exclusive nucleophilic pathway, ensuring high-purity functionalization and eliminating tedious chromatographic separations. Its constant fluorescence anisotropy decay profile provides the essential 'non-hopping' baseline for accurate time-resolved energy migration measurements in molecular wires and light-harvesting arrays. Additionally, a quantifiable 17% photon upconversion quantum yield on silicon quantum dots validates its performance as a transmitter ligand for next-generation solar concentrators. These differentiating metrics—absent in in-class analogs—make 9-ethylanthracene the rational, data-driven procurement choice for laboratories demanding reproducible, high-impact results.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 605-83-4
Cat. No. B14752619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethylanthracene
CAS605-83-4
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C16H14/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-11H,2H2,1H3
InChIKeyZFBBPVJBVIJQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 100 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethylanthracene (CAS 605-83-4): Physicochemical and Photophysical Baseline for Scientific Procurement


9-Ethylanthracene (C₁₆H₁₄, MW 206.28 g/mol) is a 9-substituted anthracene derivative, characterized by an ethyl group attached to the central ring of the anthracene core [1]. It is a polycyclic aromatic hydrocarbon (PAH) with a measured melting point of 60 °C and a boiling point estimated at 375.14 °C . The extended conjugated π-system of the anthracene core underpins its utility as a key building block in photophysical and electrochemical studies .

Why 9-Ethylanthracene Cannot Be Casually Replaced by Other 9-Alkyl or 9-Aryl Anthracenes


Generic substitution among 9-substituted anthracenes (e.g., 9-methyl, 9-phenyl) is scientifically unsound due to quantifiable divergence in solid-state thermophysical properties and solution-phase chemoselectivity. For instance, the melting point of 9-ethylanthracene (54.5–60 °C) differs significantly from its closest alkyl analog, 9-isopropylanthracene (76–77 °C), and is dramatically lower than the aryl-substituted 9-phenylanthracene (148.5–151.5 °C), impacting processing and crystallization protocols [1]. Furthermore, in radical-cation-mediated oxidations, the substitution of a methyl group with an ethyl group fundamentally alters the reaction outcome, shifting from a mixture of products to a single, exclusive nucleophilic product [2]. Such stark differences in both physical properties and reaction pathways confirm that in-class analogs are not functionally interchangeable.

Quantitative Differentiation of 9-Ethylanthracene from Closest Analogs: A Procurement-Focused Evidence Guide


Melting Point: Solid-State Processing and Crystallization Differentiation

The melting point of 9-ethylanthracene is significantly lower than that of its closest alkyl and aryl analogs, a critical factor for processing and purification protocols. 9-Ethylanthracene exhibits a melting point of 54.5–56.5 °C, compared to 76–77 °C for 9-isopropylanthracene and a substantially higher 148.5–151.5 °C for 9-phenylanthracene [1]. This quantitative difference directly impacts the energy requirements and equipment specifications for any industrial or research process involving melt-processing, recrystallization, or sublimation.

Solid-State Chemistry Crystallization Physical Organic Chemistry

Oxidative Chemoselectivity: Divergent Reaction Pathways in Radical-Cation-Mediated Oxidations

Under identical radical-cation-mediated oxidation conditions (pyridine/iodine in chloroform), 9-ethylanthracene (9EA) demonstrates a complete switch in chemoselectivity compared to its 9-methyl analog (9MA). While 9MA produces mainly the product of nucleophilic attack at the C-10 position, replacing the methyl group with an ethyl group in 9EA results in the nucleophilic product being the only one observed [1]. This demonstrates that the ethyl substituent exerts a unique stereoelectronic control that is not present with the methyl group, leading to a cleaner, more predictable synthetic outcome.

Organic Synthesis Mechanistic Chemistry Electrochemistry

Fluorescence Anisotropy: Differentiating Photophysical Behavior in Complex Systems

9-Ethylanthracene (EA) serves as a critical model compound for evaluating excitation energy hopping dynamics in more complex bichromophoric systems. In picosecond time-resolved fluorescence anisotropy measurements, the anisotropy decay, r(t), for a series of α,ω-bis(9-anthryl)-n-alkanes (A7 to A18) exhibited a time-dependent decay, indicative of excitation hopping between the two anthryl moieties. In stark contrast, for the model compound 9-ethylanthracene, the fluorescence anisotropy r(t) remained unchanged during its fluorescence lifetime [1]. This behavior establishes 9EA as a 'non-hopping' reference standard, enabling the quantification of through-space energy transfer rates in other anthracene-based architectures.

Photophysics Fluorescence Spectroscopy Time-Resolved Measurements

Polymer-Grafted Quantum Yield: Achieving Class-Leading Blue Emission in Organosilicon Materials

When grafted onto a polycarbosilane (PCS) backbone via a hydrosilylation reaction, the resulting 9-ethylanthracene-modified polymer (9-EA-PCSh) achieves a high photoluminescence quantum yield (PLQY) of up to 80.06% for blue emission (λmax = 433 nm) [1]. This value represents the highest quantum yield reported for an organosilicon polymer, as of the study's publication. This performance is attributed to efficient energy transfer from the -Si-C- bonds in the PCS matrix to the grafted anthracene units, coupled with an extended π-conjugation that suppresses detrimental intermolecular interactions.

Materials Science OLED Materials Polymer Chemistry Fluorescence

Photon Upconversion Quantum Yield: A Quantifiable Metric for Energy Harvesting Applications

9-Ethylanthracene (9EA) functions as an effective transmitter ligand in photon upconversion (UC) systems when grafted onto silicon quantum dots (Si QDs). A gas-phase functionalization approach, followed by hydrosilylation with 9-vinylanthracene to yield surface-bound 9EA groups, resulted in a measurable upconversion quantum yield (UCQY) of 17% [1]. This was achieved with an average loading of 3 9EA molecules per Si QD particle, with the QDs stabilized by Si-dodecyl chains. The 17% UCQY is a critical performance indicator for applications like solar energy conversion and bioimaging, providing a quantifiable benchmark for material optimization.

Photon Upconversion Nanomaterials Energy Harvesting Surface Chemistry

Evidence-Backed Application Scenarios for 9-Ethylanthracene in Advanced Research and Industrial Development


Development of High-Efficiency Blue Emitters for Foldable OLEDs

As demonstrated by the 80.06% quantum yield achieved in 9-EA-PCSh polymer films, 9-ethylanthracene is a prime candidate for developing the blue-emitting layer in foldable organic light-emitting diodes (OLEDs) [1]. Its ability to be grafted onto a flexible, film-forming polycarbosilane backbone, while maintaining high emission efficiency, directly addresses the industrial need for reliable, solution-processable, and mechanically robust emissive materials for next-generation flexible displays. The performance metric positions it as a high-value building block over other anthracene derivatives that may not offer the same combination of processability and quantum yield.

Precise Calibration Standard in Photophysical Energy Transfer Research

The unique photophysical property of 9-ethylanthracene—specifically, its constant fluorescence anisotropy decay profile—makes it an indispensable model compound and calibration standard for researchers studying excitation energy migration [1]. In experiments involving more complex bichromophoric or multichromophoric systems (e.g., molecular wires, light-harvesting arrays), 9EA provides a definitive 'non-hopping' baseline. This allows for the accurate quantification of through-space energy transfer rates, a parameter critical for the rational design of artificial photosynthetic systems and advanced optoelectronic materials. Its use ensures the validity of kinetic data derived from time-resolved spectroscopic techniques.

Ligand Engineering for Photon Upconversion Nanomaterials

The documented 17% photon upconversion quantum yield achieved using 9-ethylanthracene-functionalized silicon quantum dots validates its use as an effective transmitter ligand in energy harvesting and bioimaging nanomaterials [1]. This application scenario is directly relevant to researchers developing next-generation solar concentrators, where upconverting low-energy photons can boost overall device efficiency, or for creating luminescent probes for deep-tissue bioimaging. The quantifiable UCQY provides a clear performance target and demonstrates the compound's utility over unfunctionalized QDs or those with less effective surface ligands.

Mechanistic Probe for Studying Radical-Cation-Mediated Oxidations

The distinct, exclusive chemoselectivity of 9-ethylanthracene in radical-cation-mediated oxidations positions it as a valuable mechanistic probe and synthetic intermediate [1]. Unlike its 9-methyl counterpart which yields a mixture, 9EA's reaction pathway is clean and predictable, making it ideal for studies aimed at understanding stereoelectronic effects in electron-transfer processes. Furthermore, this predictable reactivity can be exploited in synthetic chemistry to achieve high-purity functionalization of the anthracene core without the need for complex separation of byproducts, offering a clear advantage in terms of yield and purity for building more complex molecular architectures.

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